N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide
Description
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a hydrazinoacetamide derivative characterized by a 3-phenoxybenzylidene hydrazine group linked to a 2-oxoacetamide scaffold and a 4-methoxyphenyl substituent. Its molecular formula is C₃₀H₂₄N₃O₄ (inferred from structural analogs in , and 18). The compound is synthesized via condensation reactions between hydrazide intermediates and aromatic aldehydes, a method consistent with protocols described in and . Key structural features include:
- 4-Methoxyphenyl group: Improves solubility via methoxy polarity.
- Hydrazinoacetamide core: Imparts conformational flexibility and hydrogen-bonding capacity.
Properties
CAS No. |
764692-73-1 |
|---|---|
Molecular Formula |
C22H19N3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H19N3O4/c1-28-18-12-10-17(11-13-18)24-21(26)22(27)25-23-15-16-6-5-9-20(14-16)29-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+ |
InChI Key |
GGXGWMBEURUROL-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate, followed by the reaction with acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three key sites:
Hydrolysis of Hydrazone
Under acidic conditions (HCl/HO), the hydrazone bond cleaves to yield:
Conditions :
Cyclization Reactions
Reaction with 2-mercaptoacetic acid in DMF (ZnCl catalyst) forms thiazolidin-4-one derivatives via intramolecular cyclization :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Yield | 55–65% |
| Characterization | IR: 1680 cm (C=O), -NMR: δ 4.77 (s, –CH) |
Substitution Reactions
The methoxy group on the phenyl ring undergoes demethylation with BBr in CHCl to form a phenolic derivative :
Conditions :
Stability and Hazard Profile
-
Hazards :
Comparative Reaction Data
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hydrolysis (Acidic) | HCl/HO, 80°C, 2h | 3-Phenoxybenzaldehyde + Hydrazide | 70% |
| Cyclization | DMF, ZnCl, 4h | Thiazolidin-4-one | 60% |
| Demethylation | BBr, CHCl | Phenolic derivative | 85% |
Mechanistic Insights
Scientific Research Applications
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s biological and physicochemical properties are influenced by substituents on the benzylidene and arylacetamide moieties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Anticancer Potential: Compound 3d () showed superior activity against renal cancer cells due to its chloro and benzothiazole substituents. The target compound’s 3-phenoxy group may confer moderate activity, though direct data are absent in the evidence.
- Solubility and Bioavailability :
Physicochemical Properties
Key Research Findings
Substituent Impact : Electron-withdrawing groups (e.g., sulfamoyl in 13b ) improve solubility but may reduce membrane penetration. Conversely, lipophilic groups (e.g., benzothiazole in 3d ) enhance anticancer activity.
Synthetic Flexibility: Hydrazinoacetamide derivatives are highly tunable; substituents on the benzylidene moiety can be modified without altering the core synthesis protocol.
Biological Gaps : The target compound lacks explicit activity data in the provided evidence, highlighting a need for cytotoxicity assays against standard cell lines.
Biological Activity
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
1. Chemical Structure and Synthesis
The compound has the molecular formula with a molecular weight of approximately 325.35 g/mol. Its structure incorporates a hydrazine moiety linked to an acetamide group, which is characteristic of many bioactive compounds.
Synthesis Overview:
The synthesis typically involves the condensation of 3-phenoxybenzaldehyde with hydrazine hydrate to form an intermediate hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride or benzoyl chloride, to yield the final product. The reaction conditions often include the use of bases like triethylamine to facilitate the acylation process.
2.1 Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing phenoxy and hydrazine groups have shown effectiveness against various bacterial strains. A study demonstrated that N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
2.2 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through in vitro assays that measure the inhibition of pro-inflammatory cytokines. Compounds with similar phenoxy-acetamide scaffolds have been reported to reduce levels of TNF-alpha and IL-6 in cell cultures, indicating a promising anti-inflammatory profile .
2.3 Anticancer Activity
Several studies have highlighted the anticancer potential of phenoxy-substituted hydrazones. In vitro studies using various cancer cell lines have shown that N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide can induce apoptosis and inhibit cell proliferation. It has been suggested that the mechanism may involve the modulation of key signaling pathways associated with cancer cell survival and proliferation .
The exact mechanism by which N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory responses and cancer progression. The compound may also induce oxidative stress in cancer cells, leading to cell death .
4. Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide | C18H17N3O3 | Moderate | High | High |
| 4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide | C23H21N3O3 | High | Moderate | Moderate |
| N-(4-Methoxyphenyl)-2-oxopropanoic acid | C10H10O4 | Low | Low | Low |
This table illustrates that while N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide shows promising activity across various biological functions, other derivatives may exhibit higher potency in specific areas.
5. Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Action
In another investigation focusing on inflammatory diseases, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in inflammatory markers, supporting its potential therapeutic application .
Q & A
Q. What are the common synthetic routes for preparing N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide?
The compound is typically synthesized via condensation reactions between hydrazine derivatives and aldehydes. A standard procedure involves:
- Reacting a hydrazinoacetamide precursor (e.g., 2-(hydrazinyl)-2-oxo-N-(4-methoxyphenyl)acetamide) with 3-phenoxybenzaldehyde under reflux in a 1:1 methanol/chloroform mixture with catalytic acetic acid .
- Microwave-assisted synthesis can reduce reaction times (e.g., 5 hours vs. traditional 24 hours) and improve yields (up to 91%) by enhancing reaction homogeneity .
- Purification is achieved via recrystallization from methanol or column chromatography, with structural confirmation by NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Identifies protons on the methoxyphenyl (δ ~3.8 ppm), hydrazine NH (δ ~9.8 ppm), and aromatic protons (δ 6.9–7.5 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1667 cm) and hydrazone (N-H, ~3452 cm) functional groups .
- Mass Spectrometry : Provides molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns to validate the molecular formula .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and purity of this compound?
Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For example:
- In the synthesis of analogous hydrazone derivatives, microwave conditions (100–150°C, 30–60 minutes) increased yields by 20–30% compared to conventional reflux .
- Reduced side-product formation (e.g., hydrolysis byproducts) is achieved by minimizing exposure to prolonged heating .
- Optimization requires tuning parameters such as power (300–600 W) and solvent polarity (DMF or ethanol) to balance reaction efficiency and stability of sensitive functional groups .
Q. How can researchers resolve contradictions in NMR spectral data for hydrazone derivatives?
- Peak Splitting Artifacts : Overlapping aromatic proton signals (e.g., δ 6.9–7.5 ppm) can be resolved using 2D NMR (e.g., -HSQC) to assign substituent positions .
- Tautomeric Equilibria : Hydrazone E/Z isomerism may cause duplicated peaks. Solvent polarity (e.g., DMSO-d) and temperature control (25–60°C) can stabilize the dominant tautomer .
- Dynamic NMR : Variable-temperature NMR (e.g., -40°C to 80°C) helps identify conformational exchange processes affecting spectral clarity .
Q. What in vitro assays are suitable for evaluating the anticonvulsant or anticancer activity of this compound?
- Anticonvulsant Screening : Use the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents to assess seizure suppression .
- Anticancer Activity :
- MTT Assay : Test cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7) with IC values calculated from dose-response curves .
- DNA Binding Studies : Employ UV-Vis titration or ethidium bromide displacement assays to assess intercalation potential, with values indicating binding affinity .
Q. What challenges arise in determining the crystal structure of hydrazine derivatives using SHELX?
- Disorder in Hydrazone Moieties : Flexible hydrazine linkages may adopt multiple conformations, requiring TWIN/SADI commands in SHELXL to model disorder .
- Hydrogen Bonding Networks : Use OLEX2 visualization to map intermolecular interactions (e.g., N-H···O=C) that stabilize the crystal lattice .
- High-Resolution Data : For accurate refinement, collect data with resolution ≤0.8 Å and apply anisotropic displacement parameters for non-H atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
